4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile
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Overview
Description
4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile is an organic compound that features a piperidine ring attached to a benzene ring substituted with nitro and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile typically involves the following steps:
Piperidinylation: The attachment of a piperidine ring to the benzene ring.
Dicarbonitrile Formation:
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. Common catalysts include palladium and other transition metals, which facilitate the formation of carbon-nitrogen bonds under mild conditions .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products:
Amines: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from substitution reactions on the piperidine ring.
Scientific Research Applications
4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
- 4-(Piperidin-1-yl)benzene-1,2-diamine
- N-(Piperidine-4-yl)benzamide
Comparison: 4-Nitro-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile is unique due to the presence of both nitro and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-nitro-5-piperidin-1-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H12N4O2/c14-8-10-6-12(16-4-2-1-3-5-16)13(17(18)19)7-11(10)9-15/h6-7H,1-5H2 |
InChI Key |
SSPWMSHGINWXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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